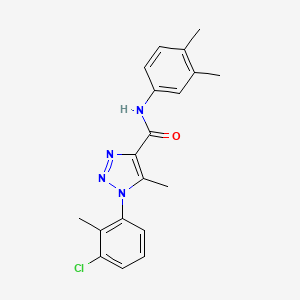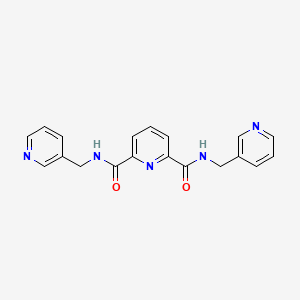![molecular formula C19H19ClN4O3S B11289140 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B11289140.png)
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]-2-(1,1-DIOXIDO-2H-1,2,4-BENZOTHIADIAZIN-3-YL)ETHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a benzothiadiazine moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]-2-(1,1-DIOXIDO-2H-1,2,4-BENZOTHIADIAZIN-3-YL)ETHANONE involves multiple steps, typically starting with the preparation of the benzothiadiazine core. The synthetic route may include the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives as nucleophiles.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]-2-(1,1-DIOXIDO-2H-1,2,4-BENZOTHIADIAZIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiadiazine moiety, potentially converting it to its corresponding dihydro derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Eigenschaften
Molekularformel |
C19H19ClN4O3S |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone |
InChI |
InChI=1S/C19H19ClN4O3S/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)13-18-21-16-6-1-2-7-17(16)28(26,27)22-18/h1-7,12H,8-11,13H2,(H,21,22) |
InChI-Schlüssel |
HWHRNXDUSDFOMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11289060.png)
![3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B11289066.png)

![2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11289075.png)
![2-[1-(4-chlorophenyl)-3-cyclopentyl-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11289081.png)
![N~6~-benzyl-N~4~-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11289082.png)
![2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11289103.png)
![N-(2,6-dimethylphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11289115.png)


![N-(3-methoxybenzyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B11289130.png)
![6-(2-fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11289135.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11289136.png)

